
2,2'-Dimethoxy-3,3'-dibromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethoxy-3,3’-dibromobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups and two bromine atoms attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dibromobiphenyl typically involves the bromination of 2,2’-dimethoxybiphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dimethoxy-3,3’-dibromobiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethoxy-3,3’-dibromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted biphenyls, while coupling reactions can produce extended biphenyl systems.
Aplicaciones Científicas De Investigación
2,2’-Dimethoxy-3,3’-dibromobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethoxy-3,3’-dibromobiphenyl involves its interaction with specific molecular targets. For instance, it can bind to aryl hydrocarbon receptors, acting as a ligand-activated transcriptional activator . This interaction can lead to the activation of various genes involved in metabolic pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dibromobiphenyl
- 2,2’-Dimethoxy-1,1’-binaphthyl-3,3’-diboronic acid
- 3,3’-Dibromo-1,1’-biphenyl
Uniqueness
2,2’-Dimethoxy-3,3’-dibromobiphenyl is unique due to the presence of both methoxy and bromine substituents on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
110569-96-5 |
|---|---|
Fórmula molecular |
C14H12Br2O2 |
Peso molecular |
372.05 g/mol |
Nombre IUPAC |
1-bromo-3-(3-bromo-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)18-2/h3-8H,1-2H3 |
Clave InChI |
SNXOCGJCAWYKMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1Br)C2=C(C(=CC=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


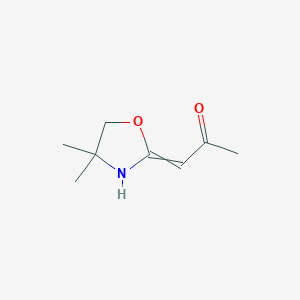
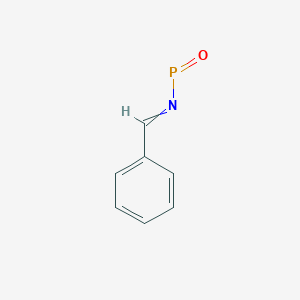
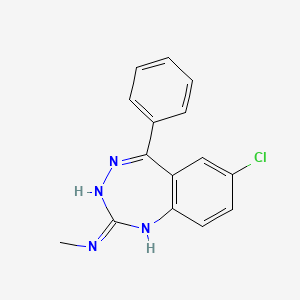
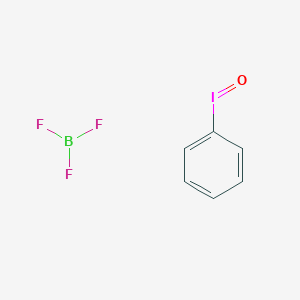
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
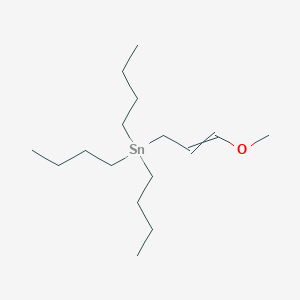

![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
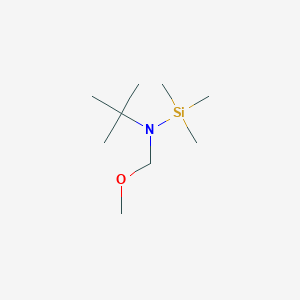
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
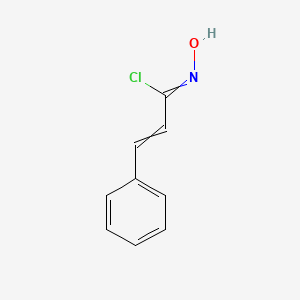
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
